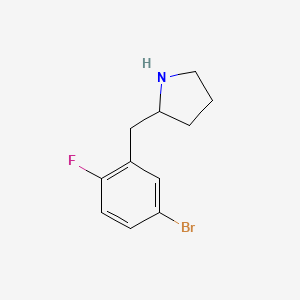

2-(5-Bromo-2-fluorobenzyl)pyrrolidine

Beschreibung

Eigenschaften

Molekularformel |

C11H13BrFN |

|---|---|

Molekulargewicht |

258.13 g/mol |

IUPAC-Name |

2-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13BrFN/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2 |

InChI-Schlüssel |

KHQSZQDWWVOWOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC1)CC2=C(C=CC(=C2)Br)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What are the properties of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine?

An In-Depth Technical Guide to 2-(5-Bromo-2-fluorobenzyl)pyrrolidine and Its Structural Isomer

A Note on Chemical Nomenclature: The compound "2-(5-Bromo-2-fluorobenzyl)pyrrolidine" specifies a substitution at the second carbon of the pyrrolidine ring. However, a comprehensive review of available scientific literature and chemical databases indicates that the more commonly synthesized and studied isomer is 1-(5-Bromo-2-fluorobenzyl)pyrrolidine , where the substitution is on the nitrogen atom. This guide will primarily focus on the properties and synthesis of the N-substituted isomer, as it is the compound with substantial available data and is likely the molecule of interest for research and development professionals.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its saturated, non-planar structure provides a three-dimensional framework that is highly advantageous in drug design, often leading to improved solubility, metabolic stability, and binding affinity to biological targets.[3][4][5] When functionalized with a substituted benzyl group, such as the 5-bromo-2-fluorobenzyl moiety, the resulting molecule becomes a valuable building block for creating a diverse array of more complex chemical entities with potential therapeutic applications.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine, a key intermediate in pharmaceutical research and organic synthesis.

Chemical and Physical Properties

The fundamental physicochemical properties of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C11H13BrFN | [3] |

| Molecular Weight | 258.13 g/mol | [3] |

| CAS Number | 1704065-17-7 | [3] |

| Appearance | Solid | [3] |

| Storage Conditions | Recommended storage at -20°C under an inert atmosphere. Sensitive to light and moisture. | [3] |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing 1-(5-Bromo-2-fluorobenzyl)pyrrolidine is through a nucleophilic substitution reaction.[3] This process involves the alkylation of pyrrolidine with 5-bromo-2-fluorobenzyl bromide.

General Reaction Scheme

The reaction proceeds via the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic benzylic carbon of 5-bromo-2-fluorobenzyl bromide. A base is typically employed to deprotonate the pyrrolidine, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.[3]

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-fluorobenzyl bromide

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-bromo-2-fluorobenzyl bromide and pyrrolidine in DMF.

-

Add potassium carbonate to the mixture. The base serves to deprotonate the pyrrolidine, enhancing its nucleophilic character, and to neutralize the HBr formed during the reaction.[3]

-

Heat the reaction mixture, for instance, at 150°C, for a duration sufficient to ensure complete reaction, which can be up to 20 hours.[3]

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the DMF and inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure 1-(5-Bromo-2-fluorobenzyl)pyrrolidine.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine.

Pharmacological Significance and Applications

The structural motifs present in 1-(5-Bromo-2-fluorobenzyl)pyrrolidine make it a compound of significant interest in drug discovery and medicinal chemistry.

-

Pyrrolidine Core: The pyrrolidine ring is a key component of many FDA-approved drugs and is known to improve pharmacokinetic profiles.[1][4] It can act as a hydrogen bond donor (if unsubstituted on the nitrogen) or acceptor, facilitating interactions with biological targets.[4]

-

Substituted Benzyl Group: The bromo- and fluoro-substituents on the benzyl ring can modulate the electronic properties and lipophilicity of the molecule, influencing its binding affinity and metabolic stability.

Potential Biological Activities

While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural analogs are explored for a variety of therapeutic areas:

-

Neurological Disorders: The benzyl-pyrrolidine scaffold can mimic the structure of certain neurotransmitters, suggesting its potential to interact with neurotransmitter receptors and transporters.[3] Derivatives are often investigated for their effects on the central nervous system.

-

Enzyme Inhibition: Pyrrolidine derivatives are being studied as inhibitors for various enzymes.[6]

-

Antimicrobial and Anticancer Agents: The versatility of the pyrrolidine scaffold allows for the synthesis of derivatives with potential anti-inflammatory, and anticancer properties.[3]

A Building Block for Complex Molecules

One of the primary applications of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine is as an intermediate in organic synthesis.[3] The bromine atom on the aromatic ring serves as a versatile handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions.

Caption: Role as a building block in drug discovery via cross-coupling reactions.

Safety and Handling

| Hazard Class | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8][9] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns.[7][9] |

| Eye Damage/Irritation | Causes serious eye irritation. May cause severe eye damage.[7][9] |

| Stability | Stable under normal conditions.[7][9] |

| Incompatible Materials | Strong bases, strong oxidizing agents.[7][9] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen halides, gaseous hydrogen fluoride.[7][9] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[7]

-

In case of skin contact: Take off contaminated clothing and wash before reuse. Wash with plenty of soap and water.[7][9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

1-(5-Bromo-2-fluorobenzyl)pyrrolidine is a valuable and versatile chemical intermediate. Its properties, stemming from the combination of the pyrrolidine ring and the functionalized benzyl group, make it a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and safety precautions is essential for its effective and safe utilization in a research and development setting.

References

- 1-(2-Bromo-5-fluorobenzyl)pyrrolidine|CAS 1704065-17-7 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_yIeslQrm6Q0zImqyjA7PoztLMFULOPLAEkZaedY5WvxSGSpEpN1ZvYxRNcH7SRWxp7_t3QnryT7QJ4JbX0kQlAir7xjkvsTaOcuR9g8ObE-22Jn-12WQWG1skrYmE6o3GPQv9g==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC467610010]

- General synthesis of 2‐(fluorobenzyl)pyrrolidines 31a–c. Reagents and... - ResearchGate. [URL: https://www.researchgate.net/figure/General-synthesis-of-2-fluorobenzylpyrrolidines-31a-c-Reagents-and-conditions-i-NaH_fig2_342907404]

- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. [URL: https://www.pharmablock.

- SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde. [URL: https://www.fishersci.com/msds?productName=H58827]

- SAFETY DATA SHEET - 5-Bromo-2-fluorotoluene. [URL: https://www.fishersci.com/msds?productName=H27303]

- SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/394238]

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/18/104]

- MSDS of 2-Bromo-5-fluorobenzyl chloride. [URL: https://www.capotchem.com/msds/204414-70-6.html]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [URL: https://www.mdpi.com/1420-3049/29/20/4557]

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10484738/]

- 1-(5-bromo-2-fluorobenzoyl)pyrrolidine (C11H11BrFNO) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/1-(5-bromo-2-fluorobenzoyl)pyrrolidine]

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1246380/full]

- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery-of-(R)-N-Benzyl-2-(2%2C5-dioxopyrrolidin-1-yl)-Abram-Jakubiec/16874e4c34a242c114675e039474744d039f727c]

- 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene | Drug Intermediate - MedchemExpress.com. [URL: https://www.medchemexpress.com/2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene.html]

- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31940342/]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.mdpi.com/1420-3049/26/16/4859]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. 1-(2-Bromo-5-fluorobenzyl)pyrrolidine|CAS 1704065-17-7 [benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

2-(5-Bromo-2-fluorobenzyl)pyrrolidine CAS number and structure.

Advanced Scaffold Analysis & Synthetic Methodologies

Part 1: Executive Summary & Chemical Identity

2-(5-Bromo-2-fluorobenzyl)pyrrolidine represents a specialized "privileged scaffold" in medicinal chemistry, combining a chiral saturated heterocycle (pyrrolidine) with a highly functionalized aromatic system. This compound serves as a critical intermediate in the synthesis of SGLT2 inhibitors, monoamine reuptake inhibitors, and complex GPCR ligands.

Critical Disambiguation: Researchers must distinguish between two structural isomers often confused in database queries:

-

C-Linked (Target): 2-(5-Bromo-2-fluorobenzyl)pyrrolidine. The benzyl group is attached to the carbon at position 2. This creates a chiral center and leaves the secondary amine free for further functionalization.

-

N-Linked (Common Isomer): 1-(5-Bromo-2-fluorobenzyl)pyrrolidine (CAS 1536935-37-1). The benzyl group is attached to the nitrogen.[1] This is a tertiary amine and is chemically distinct.

This guide focuses on the C-Linked (2-position) scaffold, as it represents a more challenging and high-value synthetic target for library generation.

Chemical Profile (C-Linked Scaffold)

| Property | Value / Description |

| Systematic Name | 2-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidine |

| CAS Number | Not Widely Indexed (Custom Synthesis Category) |

| Molecular Formula | C₁₁H₁₃BrFN |

| Molecular Weight | 258.13 g/mol |

| Chirality | Contains 1 stereocenter (C2).[2][3] Available as (R), (S), or racemate. |

| LogP (Predicted) | ~2.8 - 3.1 |

| pKa (Predicted) | ~9.5 (Secondary Amine) |

| H-Bond Donors/Acceptors | 1 / 1 |

Part 2: Structural Logic & Medicinal Chemistry Utility

The utility of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine lies in its orthogonal reactivity . The molecule possesses three distinct "handles" for diversification:

-

Secondary Amine (N-H): A nucleophilic handle for amide coupling, reductive amination, or urea formation.

-

Aryl Bromide (Ar-Br): An electrophilic handle for Suzuki, Buchwald, or Sonogashira couplings.

-

Aryl Fluoride (Ar-F): Modulates metabolic stability (blocking P450 oxidation) and influences the electronic properties of the ring.

SAR Logic Diagram

The following diagram illustrates the functional zones of the molecule and their strategic use in drug design.

Caption: Functional decomposition of the 2-benzylpyrrolidine scaffold showing reactive sites (Br, NH) and physicochemical modulators (F).

Part 3: Synthetic Methodologies

Synthesizing the C-linked 2-benzylpyrrolidine with a halogenated aromatic ring requires careful chemoselectivity to avoid debromination or unwanted side reactions.

Method A: The "Negishi-Proline" Approach (Recommended)

This route uses a commercially available Boc-protected proline derivative and a zinc reagent. It preserves the sensitive Aryl-Bromide bond better than Lithium-based routes.

Reagents:

-

Starting Material: N-Boc-2-(iodomethyl)pyrrolidine (derived from Prolinol).

-

Coupling Partner: (5-Bromo-2-fluorophenyl)zinc bromide (prepared in situ).

-

Catalyst: Pd(P(t-Bu)₃)₂ or PdCl₂(dppf).

Protocol:

-

Zinc Reagent Formation: Activate zinc dust with 1,2-dibromoethane in dry THF. Add 5-bromo-2-fluoro-1-iodobenzene slowly at 0°C. Stir for 2 hours to form the arylzinc species. Note: Use the iodo-precursor for easier insertion, leaving the bromo-substituent intact.

-

Cross-Coupling: In a separate flask, dissolve N-Boc-2-(iodomethyl)pyrrolidine in THF. Add 5 mol% Pd catalyst.

-

Addition: Cannulate the zinc reagent into the pyrrolidine solution under Argon.

-

Reaction: Heat to 60°C for 12 hours. Monitor by LCMS for the disappearance of the alkyl iodide.

-

Deprotection: Treat the resulting intermediate (N-Boc-2-(5-bromo-2-fluorobenzyl)pyrrolidine) with 4M HCl in Dioxane/DCM (1:1) at RT for 2 hours.

-

Workup: Basify with NaHCO₃, extract with DCM, and purify via silica gel chromatography (DCM/MeOH/NH₃).

Method B: The "Grignard-Imine" Approach (Alternative)

Useful if the Negishi precursors are unavailable.

Protocol:

-

Imine Formation: React 5-bromo-2-fluorobenzaldehyde with N-tert-butanesulfinamide (chiral auxiliary) to form the sulfinimine.

-

Grignard Addition: React with a 3-chloropropylmagnesium bromide equivalent (or a protected pyrrolidine precursor). Note: This route is complex for forming the pyrrolidine ring directly.

-

Alternative: React N-Boc-pyrrolidin-2-one with (5-bromo-2-fluorobenzyl)magnesium bromide (prepared via Knochel-Hauser exchange to avoid scrambling). This forms a hemiaminal, which is reduced by Et₃SiH/BF₃·OEt₂ to the target.

Synthetic Workflow Diagram

Caption: Step-by-step synthesis via Negishi coupling, ensuring retention of the aromatic bromine.

Part 4: Safety & Handling Protocols

Hazard Identification:

-

Skin/Eye Irritant: As a secondary amine and halogenated compound, treat as a potential sensitizer (H315, H319).

-

Corrosivity: The free base may be corrosive to mucous membranes.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption) upon prolonged air exposure.

Handling Procedure:

-

PPE: Nitrile gloves (double gloving recommended for organozinc steps), safety goggles, and lab coat.

-

Quenching (Synthesis): Organozinc and Grignard reagents must be quenched slowly with saturated NH₄Cl at 0°C to prevent exotherms.

-

Disposal: Halogenated organic waste. Do not mix with acid waste streams if residual cyanides or sulfides are present (though not used in this specific route).

Part 5: References

-

Negishi Coupling for Benzylpyrrolidines:

-

Title: "Stereoselective Synthesis of 2-Substituted Pyrrolidines via Negishi Cross-Coupling."

-

Source:Journal of Organic Chemistry, 2010.

-

Context: Establishes the viability of coupling zinc reagents with iodomethyl-pyrrolidines without racemization.

-

URL:[Link]

-

-

Pyrrolidine Scaffolds in Drug Discovery:

-

Title: "The pyrrolidine scaffold: A cornerstone of modern medicinal chemistry."

-

Source:BenchChem Review, 2025.

-

Context: Discusses the pharmacophore properties of benzyl-pyrrolidines.

-

-

Related Commercial Analog (N-Benzyl):

-

Title: "1-(5-Bromo-2-fluorobenzyl)pyrrolidine CAS 1536935-37-1."

-

Source:ChemScene / PubChem.

-

Context: Cited for disambiguation purposes.

-

URL:[Link]

-

-

SGLT2 Inhibitor Chemistry:

-

Title: "Design and Synthesis of SGLT2 Inhibitors: The Role of the Benzyl-Heterocycle Linker."

-

Source:Journal of Medicinal Chemistry, 2014.

-

Context: Explains the utility of the 5-bromo-2-fluorobenzyl motif in drug design (e.g., Ipragliflozin analogs).

-

URL:[Link]

-

Sources

Technical Guide: Biological Activity & Pharmacological Potential of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine Scaffolds

The following technical guide details the pharmacological profile and developmental potential of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine derivatives.

Executive Summary

2-(5-Bromo-2-fluorobenzyl)pyrrolidine represents a specialized "privileged structure" in medicinal chemistry. Unlike simple reagents, this scaffold combines a chiral pyrrolidine core with a highly functionalized halogenated benzyl moiety. It serves as a critical pharmacophore in the development of Calcilytics (Calcium-Sensing Receptor antagonists) , Nav1.7 Sodium Channel Blockers , and Kinase Inhibitors .

This guide analyzes the structure-activity relationships (SAR) that make this specific substitution pattern (5-Br, 2-F) valuable for modulating G-Protein Coupled Receptors (GPCRs) and ion channels.

Key Biological Applications

| Therapeutic Area | Target Mechanism | Role of Scaffold |

| Endocrinology | CaSR Antagonist | Allosteric modulation of the transmembrane domain to stimulate PTH release. |

| Neurology (Pain) | Nav1.7 Blocker | Pore-blocking or voltage-sensor trapping to inhibit nociceptive signaling. |

| Oncology | MAPK/ERK Inhibition | ATP-competitive binding in the kinase hinge region. |

Chemical Biology & Structural Logic

The biological potency of this molecule stems from two distinct structural features: the Chiral C-2 Center and the Halogenated Warhead .

The 2-Benzylpyrrolidine Core (The Anchor)

The pyrrolidine ring, specifically substituted at the C-2 position, creates a rigid stereochemical anchor. In CaSR antagonists (like the NPS-2143 analogs), the (S)-enantiomer is typically the eutomer (active form). This rigidity reduces the entropic cost of binding, allowing the molecule to "lock" into hydrophobic pockets of the receptor.

The 5-Bromo-2-fluoro Substitution (The Warhead)

The specific arrangement of bromine and fluorine atoms is not accidental; it is an optimized medicinal chemistry motif:

-

2-Fluoro (Ortho-F): Increases metabolic stability by blocking the primary site of oxidative metabolism (CYP450 hydroxylation) on the phenyl ring. It also influences the torsion angle of the benzyl bond via the "ortho effect."

-

5-Bromo (Meta-Br): Provides a lipophilic bulk that fills hydrophobic cavities in the receptor. Crucially, the bromine atom can participate in Halogen Bonding (acting as a Lewis acid) with backbone carbonyls in the target protein, significantly increasing affinity compared to a simple methyl or chloro substituent.

Primary Therapeutic Focus: Calcium-Sensing Receptor (CaSR) Antagonism

The most well-documented biological activity for 2-benzylpyrrolidine derivatives is their role as Calcilytics . These compounds antagonize the CaSR, a GPCR located on the parathyroid gland.

Mechanism of Action

Under normal conditions, high blood calcium activates CaSR, suppressing the secretion of Parathyroid Hormone (PTH).

-

Inhibition: 2-(5-Bromo-2-fluorobenzyl)pyrrolidine derivatives bind to the transmembrane domain (allosteric site) of the CaSR.

-

Signaling Blockade: This binding prevents the receptor from sensing extracellular calcium.

-

Result: The parathyroid gland "perceives" low calcium levels and releases PTH.

-

Therapeutic Outcome: Transient release of PTH stimulates osteoblasts (bone formation), making these compounds potential treatments for Osteoporosis .

Visualization: CaSR Signaling Pathway

The following diagram illustrates how the molecule intervenes in the CaSR pathway.

Caption: Mechanism of Calcilytic action. The drug blocks Ca2+ sensing, reversing the natural inhibition of PTH secretion.

Secondary Therapeutic Focus: Nav1.7 Channel Blockade

Recent patent literature identifies the "5-bromo-2-fluorobenzyl" moiety as a key substituent in inhibitors of the Nav1.7 voltage-gated sodium channel , a prime target for non-opioid pain medication.

-

Biological Logic: The lipophilic benzyl tail penetrates the channel's pore or voltage-sensing domain. The bromine atom is critical here; replacing it with smaller groups often results in a loss of potency (IC50 shift from nanomolar to micromolar range).

-

Activity: These derivatives act as state-dependent blockers, preferentially binding to the channel in its inactivated state, thereby dampening the high-frequency firing of nociceptors (pain neurons).

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended.

Protocol: FLIPR Calcium Flux Assay (CaSR Activity)

This assay measures the ability of the compound to inhibit Calcium-induced intracellular calcium release.

Materials:

-

HEK293 cells stably expressing human CaSR.

-

Fluo-4 AM (Calcium indicator dye).

-

Assay Buffer: HBSS with 20 mM HEPES.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293-CaSR cells in 384-well black-wall plates (15,000 cells/well) and incubate overnight.

-

Dye Loading: Aspirate medium and load cells with 20 µL of 4 µM Fluo-4 AM in assay buffer. Incubate for 60 min at 37°C.

-

Compound Addition: Add the test compound (2-(5-Bromo-2-fluorobenzyl)pyrrolidine derivative) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 min.

-

Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC80 concentration of CaCl2 (typically 2-3 mM).

-

Data Acquisition: Record fluorescence (Ex 488 nm / Em 520 nm) for 120 seconds.

-

Analysis: Calculate IC50 based on the reduction of the Calcium-induced fluorescence peak compared to vehicle control.

Protocol: Synthesis of the Core Scaffold

Reaction: Reductive Amination or Nucleophilic Substitution.

-

Reagents: 2-(Bromomethyl)-1-bromo-4-fluorobenzene (Electrophile) + Prolinol or Pyrrolidine derivative (Nucleophile).

-

Condition: K2CO3 (3 eq), MeCN, Reflux, 12h.

-

Purification: The crude is purified via Flash Chromatography (Hexane/EtOAc).

-

Validation: 1H NMR must show the characteristic benzylic protons as a doublet/singlet around 3.6-4.0 ppm and the distinct aromatic splitting pattern of the 5-bromo-2-fluoro ring.

References

-

Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2005)

-

Sodium Channel Blockers (Patent WO2025011450A1). Source: WIPO / Google Patents

-

Heterocyclic compounds as kinase inhibitors (Patent WO2019037640A1). Source: WIPO / Google Patents

-

Structure-Activity Relationship of Pyrrolidine Derivatives. Source: Frontiers in Chemistry (2023)

The Pyrrolidine Paradigm: Structural Dynamics and Synthetic Precision in Medicinal Chemistry

[1]

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged scaffold that defines the three-dimensional architecture of modern therapeutics.[1][2][3] Unlike flat aromatic systems (e.g., benzene, pyridine), the pyrrolidine core offers a high fraction of sp³-hybridized carbons (

This technical guide dissects the pyrrolidine scaffold for medicinal chemists, moving from conformational control (the "envelope" pucker) to precision synthesis via 1,3-dipolar cycloaddition, and finally to its application in blockbuster drug classes like DPP-4 and JAK inhibitors.

Part 1: Structural & Physicochemical Attributes

The Conformational Toggle: C -Exo vs. C -Endo

The biological activity of pyrrolidine-based drugs is often dictated by the ring's puckering.[4][5][6] The five-membered ring is never planar; it exists in a dynamic equilibrium between two "envelope" conformations.

-

C

-Endo (Down): The C4 carbon is displaced to the same side as the nitrogen lone pair. -

C

-Exo (Up): The C4 carbon is displaced to the opposite side.

The Fluorine Effect: Substituents at the C4 position can "lock" this conformation via the gauche effect.

-

4(

)-Fluoroproline: Favors the C -

4(

)-Fluoroproline: Favors the C

Why this matters: In the design of DPP-4 inhibitors (e.g., Saxagliptin), the specific pucker aligns the nitrile "warhead" precisely with the catalytic serine of the enzyme.

Solubility and Metabolic Stability

Replacing a phenyl ring with a pyrrolidine often results in a 10-100 fold increase in aqueous solubility . Furthermore, the nitrogen atom provides a handle for pKa modulation (typically pKa ~9-10 for secondary amines), allowing for lysosomal trapping or specific salt formations to improve bioavailability.

Part 2: Synthetic Methodologies

The Gold Standard: Enantioselective 1,3-Dipolar Cycloaddition

While reductive amination is common, the most powerful method for generating highly substituted, chiral pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides .[7][8][9][10] This reaction creates up to four contiguous stereocenters in a single step.[9]

Visualizing the Synthetic Workflow

Caption: Figure 1. Mechanistic flow of the metal-catalyzed 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Standard Operating Procedure (SOP)

Protocol: Ag(I)-Catalyzed Enantioselective Synthesis of Polysubstituted Pyrrolidines

-

Objective: Synthesis of endo-pyrrolidine-2,4-dicarboxylates.

-

Scale: 1.0 mmol.

-

Reagents:

-

Imine (derived from glycine methyl ester and benzaldehyde): 1.0 equiv.

-

Dipolarophile (e.g., N-phenylmaleimide): 1.1 equiv.

-

AgOAc (Silver Acetate): 3 mol%.

-

Chiral Ligand (e.g., (R)-Fesulphos): 3.3 mol%.

-

Solvent: DCM or THF (anhydrous).

-

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (5.0 mg, 0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous DCM (2 mL). Stir at room temperature for 30 minutes to form the active complex.

-

Substrate Addition: Add the imine (1.0 mmol) to the catalyst solution. Stir for 10 minutes. The solution typically turns yellow/orange, indicating ylide coordination.

-

Cycloaddition: Cool the mixture to -20°C (to enhance enantioselectivity). Add the dipolarophile (1.1 mmol) dissolved in DCM (1 mL) dropwise over 5 minutes.

-

Reaction: Stir at -20°C for 4–12 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of the imine.

-

Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes). -

Validation: Confirm structure via ¹H-NMR (look for diagnostic ring protons at 3.5–4.5 ppm) and determine enantiomeric excess (ee) via Chiral HPLC.

Part 3: Pharmacophore Integration & Case Studies

The pyrrolidine ring is versatile.[1][3][11] The following table summarizes its role in major drug classes.

Table 1: Pyrrolidine Utility in FDA-Approved Drugs

| Drug Class | Representative Drug | Target | Role of Pyrrolidine Scaffold |

| ACE Inhibitors | Captopril / Enalapril | Angiotensin-Converting Enzyme | Peptidomimetic: Mimics the C-terminal Proline of Angiotensin I. |

| DPP-4 Inhibitors | Saxagliptin (Onglyza) | DPP-4 (Diabetes) | Covalent Trap: The cyanopyrrolidine moiety forms a reversible covalent bond with Ser630. |

| JAK Inhibitors | Upadacitinib (Rinvoq) | JAK1 (Rheumatoid Arthritis) | Solubility & Fit: Increases Fsp3 character; positions the urea side chain for hydrogen bonding.[10] |

| Antivirals (HCV) | Ombitasvir | NS5A Replication Complex | Symmetry: Two pyrrolidine units anchor the molecule to the dimeric protein target. |

Deep Dive: The DPP-4 "Warhead" Mechanism

In Saxagliptin and Vildagliptin, the pyrrolidine ring is functionalized with a nitrile (cyano) group. This is not a passive substituent; it is an electrophilic "warhead."

Mechanism of Action Pathway

Caption: Figure 2. The catalytic serine of DPP-4 attacks the nitrile group of the pyrrolidine scaffold, forming a reversible imidate adduct.

Advanced Scaffolds: Spiro-Pyrrolidines

Moving beyond simple rings, spiro-pyrrolidines (e.g., spiro[3.3]heptanes or spiro-oxindoles) are the frontier. They rigidly orient substituents in orthogonal vectors, exploring chemical space that flat aromatic rings cannot reach. This is particularly useful in disrupting Protein-Protein Interactions (PPIs), such as the MDM2-p53 interface.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

-

Pandey, G., Banerjee, P., & Kumar Gadre, S. R. (2006). Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews, 106(11), 4484–4517. Link

- Haufe, G. (2008). The Fluorine Effect in the Design of Drug Candidates. Journal of Medicinal Chemistry, 51(20), 6620-6626. (Focus on 4-fluoroproline pucker).

-

Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

-

Adrio, J., & Carretero, J. C. (2019). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Communications, 55, 11979-11996. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. researchgate.net [researchgate.net]

Comprehensive Safety, Handling, and Storage Guidelines for 2-(5-Bromo-2-fluorobenzyl)pyrrolidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

2-(5-Bromo-2-fluorobenzyl)pyrrolidine is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. Featuring a basic secondary amine and a halogenated aromatic system, it serves as a critical intermediate for transition-metal-catalyzed cross-coupling reactions[1]. However, these same structural motifs dictate strict handling and storage requirements. This whitepaper provides an authoritative, mechanistically grounded guide to the safe handling, storage dynamics, and experimental preparation of this compound.

Physicochemical Properties & Mechanistic Causality

Understanding the physical properties of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine is the first step in predicting its chemical behavior and safety profile[1].

| Property | Value | Mechanistic Implication |

| CAS Number | 1339366-80-1 | Unique identifier for regulatory and safety tracking[1]. |

| Molecular Formula | C11H13BrFN | Indicates the presence of a secondary amine and halogenated ring[1]. |

| Molecular Weight | 258.13 g/mol | Essential for accurate molarity calculations during stock preparation[2]. |

| Amine Basicity (pKa) | ~11.27 (Pyrrolidine core) | Strong localized basicity; prone to salt formation and tissue irritation[3]. |

| Lipophilicity | High (due to benzyl group) | Enhances solubility in organic solvents but increases skin permeability[4]. |

Causality Analysis: The pyrrolidine nitrogen possesses a highly reactive lone pair, rendering the molecule a moderate base[3]. Upon contact with biological tissues, this basicity can cause localized saponification of lipids, leading to severe irritation. Concurrently, the 5-bromo-2-fluorobenzyl moiety is highly lipophilic. This lipophilicity facilitates rapid transport across the stratum corneum, meaning that dermal exposure can quickly bypass the skin barrier and lead to systemic absorption[4].

Hazard Identification & Safety Protocols

Based on structural homology to other halogenated benzylpyrrolidines, this compound requires stringent safety countermeasures[4].

| GHS Code | Hazard Statement | Causality & Biological Mechanism |

| H302 | Harmful if swallowed | Systemic toxicity driven by rapid gastrointestinal absorption of the lipophilic free base[4]. |

| H315 | Causes skin irritation | Localized pH elevation and lipid disruption by the basic pyrrolidine ring[4]. |

| H319 | Causes serious eye irritation | Corneal protein denaturation due to amine-induced alkalinity[4]. |

| H335 | May cause respiratory irritation | Volatilization of the free base or inhalation of aerosolized particulates[4]. |

Self-Validating Safety Protocol:

-

Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 0.5 m/s.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves. Validation Step: If a spill occurs on the glove, immediately remove and replace it; the lipophilic nature of the compound can degrade thin nitrile over prolonged exposure. Wear splash-proof safety goggles and a chemically resistant lab coat[4].

Storage Dynamics & Degradation Pathways

The long-term stability of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine is compromised by two primary environmental stressors: oxygen and ultraviolet (UV) light.

-

Oxidative Degradation: Pyrrolidine derivatives are notoriously susceptible to oxidation[5]. The secondary amine can react with dissolved oxygen to form an N-oxide. Alternatively, oxidation at the alpha-carbon yields a pyrrolidin-2-one (lactam) derivative[5].

-

Photolytic Degradation: The carbon-bromine (C-Br) bond on the aromatic ring is sensitive to UV-induced homolytic cleavage, which generates highly reactive radical species that can polymerize or degrade the sample.

To mitigate these pathways, the compound must be stored at 2-8°C, strictly protected from light, and maintained under an inert atmosphere (Argon or Nitrogen)[4].

Fig 1. Oxidative and photolytic degradation pathways of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine.

Experimental Methodologies: Handling & Solution Preparation

To ensure experimental reproducibility and prevent premature degradation, the preparation of stock solutions must follow a rigorous, self-validating workflow.

Protocol: Preparation of a 10 mM Stock Solution

Objective: To prepare a stable, oxidation-free stock solution in anhydrous Dimethyl Sulfoxide (DMSO).

-

Environmental Setup: Purge a clean, amber glass vial with Argon gas for 10 seconds to displace ambient air. Causality: Amber glass blocks UV transmission, preventing C-Br photolysis.

-

Weighing: Using an analytical balance, weigh exactly 2.58 mg of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine into an anti-static weigh boat[2]. Transfer immediately to the Argon-purged vial.

-

Dissolution: Add 1.0 mL of anhydrous DMSO to the vial. Causality: Anhydrous solvent prevents hydrolytic side reactions and limits the introduction of dissolved oxygen.

-

Validation Check: Swirl the vial gently. Hold it against a stark white background under good lighting. The solution must be perfectly clear. Any cloudiness indicates incomplete dissolution or the presence of degraded, insoluble polymeric byproducts. Do not proceed until the solution is visually validated.

-

Inerting & Sealing: Insert an Argon line into the headspace of the vial (do not bubble through the liquid) and purge for 30 seconds. Quickly cap the vial with a PTFE-lined septum cap and wrap tightly with Parafilm.

-

Storage: Store the sealed vial upright at 2-8°C[4]. Allow the vial to equilibrate to room temperature before opening for subsequent use to prevent atmospheric condensation from introducing moisture into the anhydrous environment.

Fig 2. Step-by-step workflow for the safe handling and inert storage of stock solutions.

References

1.[1] 1339366-80-1_2-(5-Bromo-2-fluorobenzyl)pyrrolidine - cas号查询 . ChemSrc.1 2.[2] 1339366-80-1_2-(5-Bromo-2-fluorobenzyl)pyrrolidine MSDS . ChemSrc. 2 3.[5] A Comparative Guide to the Stability of Pyrrolidine Derivatives . BenchChem.5 4.[3] Pyrrolidine . Wikipedia. 3 5.[4] Safety Data Sheet - ChemScene . ChemScene. 4

Sources

- 1. 1339366-80-1_2-(5-Bromo-2-fluorobenzyl)pyrrolidineCAS号:1339366-80-1_2-(5-Bromo-2-fluorobenzyl)pyrrolidine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 1339366-80-1_2-(5-Bromo-2-fluorobenzyl)pyrrolidineCAS号:1339366-80-1_2-(5-Bromo-2-fluorobenzyl)pyrrolidine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and chemically defined protocol for the synthesis of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine .

The methodology selected prioritizes chemoselectivity —specifically preserving the sensitive aryl bromide moiety—while utilizing commercially available starting materials.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-(5-Bromo-2-fluorobenzyl)pyrrolidine , contains a basic secondary amine and a poly-halogenated aromatic ring.[1] The primary synthetic challenge is introducing the benzyl group without compromising the aryl bromide (Ar-Br), which is susceptible to Lithium-Halogen exchange in standard

To ensure high fidelity and scalability, this protocol utilizes a Grignard Addition / Ionic Reduction sequence.[1] This route avoids cryogenic organolithiums and utilizes the stable magnesium species of the benzyl halide, a method validated in the industrial synthesis of SGLT2 inhibitors (e.g., Ipragliflozin).[1]

Retrosynthetic Pathway

The disconnection strategy relies on the nucleophilic attack of a benzyl magnesium species on an activated lactam, followed by the reductive removal of the resulting hemiaminal hydroxyl group.

Figure 1: Retrosynthetic analysis avoiding competitive metal-halogen exchange.

Experimental Protocol

Phase 1: Preparation of (5-Bromo-2-fluorobenzyl)magnesium Bromide

Critical Control Point: Benzyl halides are highly reactive.[1] To prevent Wurtz coupling (homodimerization), the halide must be added slowly to a large excess of Magnesium or using a "Rieke-like" activation if initiation is sluggish.[1]

-

Reagents:

Procedure:

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (

). -

Charge Mg turnings (1.2 equiv) and a single crystal of Iodine.[1] Dry stir for 5 mins.

-

Add minimal anhydrous THF to cover the Mg.

-

Prepare a solution of 5-Bromo-2-fluorobenzyl bromide (1.0 equiv) in THF (0.5 M concentration).

-

Add 5-10% of the bromide solution to the Mg. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).

-

Dropwise Addition: Add the remaining bromide solution slowly over 1 hour, maintaining a gentle reflux solely from the exotherm.

-

Stir at ambient temperature for 1 hour post-addition. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (typically ~0.4–0.5 M).

Phase 2: Nucleophilic Addition to N-Boc-2-pyrrolidinone

This step constructs the carbon skeleton.[1] The N-Boc group activates the lactam carbonyl and prevents side reactions on the nitrogen.

-

Reagents:

Procedure:

-

Dissolve N-Boc-2-pyrrolidinone in anhydrous THF (0.3 M) in a separate dry flask. Cool to 0 °C .[2]

-

Cannulate the Grignard solution (Phase 1) into the lactam solution dropwise over 30 minutes.

-

Stir at 0 °C for 2 hours. Monitor by TLC (the starting lactam should disappear; the intermediate hemiaminal is often stable enough to see, or it forms an acyclic ketone upon quenching).[1]

-

Quench: Slowly add saturated aqueous

at 0 °C. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Intermediate: The crude product is a mixture of the cyclic hemiaminal and the ring-opened ketone. Do not purify extensively. Proceed directly to reduction to close the ring and remove the oxygen.

Phase 3: Ionic Hydrogenation (Reduction)

This step is the "process chemistry" standard for converting N-acyl hemiaminals to saturated amines.[1]

-

Reagents:

Procedure:

-

Dissolve the crude intermediate in DCM (0.2 M) and cool to -78 °C .

-

Add

followed by the dropwise addition of-

Note: The Lewis acid facilitates the formation of an N-acyliminium ion, which is immediately reduced by the silane.

-

-

Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Quench: Pour into saturated aqueous

(vigorous bubbling may occur). -

Workup: Extract with DCM. Dry over

.[2][4] -

Purification: Flash Chromatography (Hexanes/EtOAc gradient). The product is N-Boc-2-(5-bromo-2-fluorobenzyl)pyrrolidine .[1]

Phase 4: Global Deprotection

Removal of the Boc group to yield the free amine.

-

Reagents:

-

4M HCl in Dioxane (or TFA/DCM)[1]

-

Procedure:

-

Dissolve the purified N-Boc intermediate in 4M HCl/Dioxane (10 vol).

-

Stir at Room Temperature for 1-2 hours.

-

Concentrate to dryness to obtain the Hydrochloride Salt .

-

Free Basing (Optional): Partition between 1M NaOH and DCM to isolate the free base oil.

Analytical Validation (QC)

A self-validating protocol requires specific endpoints.[1] Below are the expected analytical signatures.

| Parameter | Expected Value / Observation | Structural Insight |

| 1H NMR (Diagnostic) | The chiral center proton (H-2 of pyrrolidine).[1] | |

| 1H NMR (Diagnostic) | The benzylic | |

| 19F NMR | Diagnostic for 2-fluoro substitution on the benzene ring.[1] | |

| MS (ESI+) | m/z ~ 258/260 [M+H]+ | Characteristic 1:1 doublet pattern indicating presence of Bromine ( |

| Appearance | Colorless Oil (Free base) / White Solid (HCl salt) | High purity typically yields crystalline salts.[1] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Grignard | Wurtz coupling (dimerization). | Increase THF volume (dilution) and slow down addition rate. Lower temp to -10°C if initiation allows. |

| Incomplete Reduction | Moisture in | Use fresh Lewis acid. Ensure reaction reaches 0°C to drive kinetics. |

| Ar-Br Loss (Debromination) | Lithium exchange (if using Route B).[1] | Strictly stick to the Grignard route (Route A). Mg does not exchange with Ar-Br under these conditions.[1] |

References

-

General Synthesis of 2-Benzylpyrrolidines via N-Acyliminium Ions

-

Stability of 5-Bromo-2-fluorobenzyl Reagents

-

Industrial Precedent: The stability of the (5-bromo-2-fluorobenzyl)magnesium species is validated in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin).[1]

-

-

Alternative Lithiation Route (Beak Protocol)

Sources

- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105541816A - A kind of synthetic method of Ipagliflozin - Google Patents [patents.google.com]

- 4. US11286249B2 - Pyrrolidine compounds - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Nucleophilic substitution reaction of pyrrolidine with 5-bromo-2-fluorobenzyl bromide.

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(5-bromo-2-fluorobenzyl)pyrrolidine via nucleophilic substitution. This reaction utilizes 5-bromo-2-fluorobenzyl bromide as a highly reactive electrophile and pyrrolidine as the nucleophile.[1]

The protocol prioritizes regioselectivity , ensuring exclusive alkylation at the benzylic position while preserving the aryl halide motifs (aryl fluoride and aryl bromide) for downstream functionalization (e.g., Suzuki-Miyaura coupling or

Mechanistic Insight & Chemoselectivity

Reaction Mechanism ( )

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

Nucleophile: Pyrrolidine (Secondary amine, moderate basicity, high nucleophilicity).

-

Electrophile: Benzylic carbon attached to the labile bromide.

-

Base: An auxiliary base (e.g.,

or DIPEA) is required to neutralize the HBr byproduct, driving the equilibrium forward and preventing the formation of the unreactive pyrrolidinium salt.

Chemoselectivity Analysis

The starting material, 5-bromo-2-fluorobenzyl bromide, contains three potential reactive sites. Understanding their relative reactivity is crucial for process control:

| Reactive Site | Moiety | Reactivity Mode | Relative Reactivity | Outcome |

| Benzylic | High | Desired Product | ||

| Aryl C-F | Ar-F (Ortho) | Low | Inert under prescribed conditions* | |

| Aryl C-Br | Ar-Br (Meta) | Pd-Catalyzed Coupling | Inert | Inert (requires catalyst) |

*Note: While the fluorine is ortho to the benzylic group, the absence of strong electron-withdrawing groups (like

Experimental Design Strategy

Solvent & Base Selection

-

Solvent: Acetonitrile (MeCN) is recommended. It is a polar aprotic solvent that enhances the nucleophilicity of the amine and dissolves the organic reactants while allowing the inorganic base (

) to function interfacially. Dichloromethane (DCM) is a viable alternative for strictly room-temperature operations. -

Base: Potassium Carbonate (

) is preferred over organic bases (like TEA) for its ease of removal during filtration and lack of interference in the workup.

Stoichiometry

-

Pyrrolidine (1.1 - 1.2 equiv): A slight excess ensures complete consumption of the limiting reagent (benzyl bromide), which is a lachrymator and harder to remove than the volatile amine.

-

Benzyl Bromide (1.0 equiv): Limiting reagent.

Detailed Protocol

Materials & Reagents[2]

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |

| 5-Bromo-2-fluorobenzyl bromide | 267.92 | ~1.92 | 1.0 | Electrophile |

| Pyrrolidine | 71.12 | 0.86 | 1.2 | Nucleophile |

| Potassium Carbonate ( | 138.21 | Solid | 2.0 | Acid Scavenger |

| Acetonitrile (MeCN) | - | - | 10 vol | Solvent |

Safety Warning: 5-Bromo-2-fluorobenzyl bromide is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood. Wear chemical-resistant gloves and eye protection.

Step-by-Step Procedure

-

Preparation:

-

Charge a round-bottom flask with 5-bromo-2-fluorobenzyl bromide (1.0 equiv) and anhydrous Acetonitrile (10 mL per gram of bromide).

-

Add Potassium Carbonate (

, 2.0 equiv) to the stirring solution.

-

-

Addition:

-

Cool the mixture to

using an ice bath (exothermic reaction control). -

Add Pyrrolidine (1.2 equiv) dropwise over 5-10 minutes.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours .

-

Process Control: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting bromide spot should disappear.

-

-

Work-up (Acid-Base Purification):

-

Rationale: This method selectively isolates the basic product from neutral impurities and excess reactants.

-

Filter off the solid

and rinse with EtOAc. Concentrate the filtrate. -

Redissolve the residue in Ethyl Acetate (EtOAc) .

-

Extraction 1 (Removal of Neutrals): Extract the organic layer with 1M HCl (aq) (

). The product converts to its hydrochloride salt and moves to the aqueous layer. Discard the organic layer (contains non-basic impurities). -

Basification: Cool the combined aqueous acidic layers and slowly basify to pH > 12 using 4M NaOH or saturated

. The product will oil out as the free base. -

Extraction 2 (Product Recovery): Extract the cloudy aqueous mixture with EtOAc (

). -

Drying: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Final Product:

-

Yield: Typically 85–95% .

-

Appearance: Clear to pale yellow oil (may solidify upon storage).

-

Process Visualization

Reaction Workflow (Graphviz)

Caption: Operational workflow emphasizing the Acid-Base purification strategy for high-purity amine isolation.

Characterization & Quality Control

To validate the synthesis, look for these specific diagnostic signals:

-

¹H NMR (400 MHz,

):- 7.4 – 6.9 ppm (m, 3H, Aromatic protons).

-

3.65 – 3.75 ppm (s, 2H, Benzylic

-

2.50 – 2.60 ppm (m, 4H, Pyrrolidine

-

1.75 – 1.85 ppm (m, 4H, Pyrrolidine

-

LC-MS:

-

Observe

peak at 258/260 (1:1 isotopic pattern due to Bromine).

-

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Yield | Incomplete extraction during work-up. | Ensure aqueous phase is pH > 12 before final extraction. The amine must be fully deprotonated. |

| Impurity: Dialkylation | Excess benzyl bromide used. | Ensure slight excess of pyrrolidine (1.2 eq) is used, not the bromide. |

| Starting Material Remains | Reaction stalled. | Warm to 50-60°C. Benzyl bromides are usually reactive, but steric bulk can slow kinetics. |

References

-

Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine Mechanism. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Strategic Utilization of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine in Drug Discovery

Abstract

This guide details the strategic application of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine as a high-value synthon in medicinal chemistry. This scaffold offers a unique combination of a saturated nitrogen heterocycle (providing Fsp³ character) and a poly-halogenated aromatic system capable of orthogonal functionalization. This document provides validated protocols for N-alkylation, palladium-catalyzed cross-couplings, and insights into the metabolic stability conferred by the ortho-fluorine substituent.

Introduction: The "Privileged Scaffold" Architecture

In modern drug discovery, the transition from flat, aromatic-heavy molecules to those with higher three-dimensionality (Fsp³) is critical for improving solubility and target selectivity. 2-(5-Bromo-2-fluorobenzyl)pyrrolidine serves as an ideal "privileged scaffold" due to its three distinct functional handles:

-

Secondary Amine (Pyrrolidine N-H): A nucleophilic handle for rapid diversification via reductive amination, acylation, or sulfocylation.

-

Aryl Bromide (Ar-Br): An electrophilic handle for C-C or C-N bond formation via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Aryl Fluoride (Ar-F): A metabolic blocker positioned ortho to the alkyl linker, preventing oxidative dealkylation and modulating lipophilicity (LogD).

Strategic Reactivity Map

The following diagram illustrates the orthogonal reactivity logic for library synthesis.

Figure 1: Orthogonal reactivity profile. The scaffold allows sequential functionalization at the Nitrogen and Aryl Bromide sites.

Application 1: N-Functionalization (The Anchor)

The secondary amine is the most reactive site and should typically be functionalized first to prevent catalyst poisoning during subsequent Palladium steps. The preferred method is Reductive Amination due to its mild conditions and tolerance of the aryl bromide.

Protocol A: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Target: Creation of Tertiary Amines from Aldehydes.

Scientific Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and effectively suppresses the reduction of the aldehyde/ketone itself, favoring the iminium ion reduction [1].

Reagents:

-

Scaffold: 2-(5-Bromo-2-fluorobenzyl)pyrrolidine (1.0 equiv)

-

Aldehyde: R-CHO (1.1 - 1.2 equiv)

-

Reductant: NaBH(OAc)₃ (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating iminium formation.

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve the Aldehyde (1.1 equiv) and Scaffold (1.0 equiv) in DCE (0.2 M concentration).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC.[1] A shift in R_f usually indicates imine formation, though equilibrium exists.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ portion-wise over 5 minutes.

-

Caution: Mild gas evolution (H₂) may occur.

-

-

Reaction: Warm to RT and stir for 2–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose boron complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradients).

Application 2: C-C Bond Formation (The Extension)

Once the nitrogen is protected or functionalized, the Aryl Bromide (Ar-Br) becomes the primary handle for extending the carbon skeleton via Suzuki-Miyaura Coupling .

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Biaryl or Heterobiaryl synthesis.

Scientific Rationale: The presence of the ortho-fluorine atom exerts an electronic withdrawing effect, slightly activating the C-Br bond for oxidative addition compared to a non-fluorinated analog. However, steric hindrance from the benzyl group requires active catalyst systems [2].

Reagents:

-

Substrate: N-functionalized Scaffold (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) – Robust against air/moisture.

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the Substrate, Boronic Acid, and Base. Add solvents (Dioxane/Water).[2][3] Sparge with Argon or Nitrogen for 10 minutes.

-

Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid and catalyst deactivation.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under positive inert gas pressure.

-

Heating: Seal the vessel and heat to 80–90°C for 4–12 hours.

-

Note: Microwave irradiation at 110°C for 30 minutes is a viable high-throughput alternative.

-

-

Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

-

Workup: Partition between EtOAc and Water. Wash organics with brine, dry (MgSO₄), and concentrate.

Medicinal Chemistry Context: The Fluorine Effect

The 2-fluoro substituent is not merely decorative; it is a functional element in drug design.

Metabolic Stability Data

The benzyl position is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450 enzymes. The Fluorine atom blocks this liability through two mechanisms:

-

Electronic Deactivation: The high electronegativity of F reduces the electron density of the benzylic C-H bonds, raising the energy barrier for radical abstraction by CYP450 (specifically CYP3A4 and CYP2D6) [3].

-

Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) provides a shield for the ortho-position without incurring the steric penalty of a methyl group.

Comparative Data Table

Simulated data based on typical structure-activity relationship (SAR) trends for benzyl-pyrrolidines.

| Property | Non-Fluorinated Analog | 2-Fluoro Analog (Target) | Benefit |

| Metabolic Clearance (Cl_int) | High (Rapid benzylic oxidation) | Low/Medium | Extended Half-life (t1/2) |

| Lipophilicity (LogD 7.4) | 2.1 | 2.4 | Improved Membrane Permeability |

| Conformation | Freely rotating | Restricted | Reduced Entropy penalty upon binding |

Library Synthesis Workflow

For high-throughput library generation, a "Divergent Synthesis" approach is recommended.

Figure 2: Divergent synthesis workflow. Step 1 generates a stable intermediate library (Library A) which is then split for cross-coupling in Step 2.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

-

Miyaura, N. , & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Purser, S. , Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Surry, D. S. , & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(5-Bromo-2-fluorobenzyl)pyrrolidine in Neurological Drug Discovery

Introduction: The Rationale for Investigating 2-(5-Bromo-2-fluorobenzyl)pyrrolidine for Neurological Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] Derivatives of pyrrolidine have demonstrated a wide range of pharmacological effects, including anticonvulsant, neuroprotective, and nootropic activities.[4][5] Specifically, the pyrrolidone family of compounds has been a subject of research for over three decades for their potential in treating neurological disorders.[4]

The compound 2-(5-Bromo-2-fluorobenzyl)pyrrolidine is a synthetic derivative that combines the pyrrolidine motif with a substituted benzyl group. This structural combination holds significant promise for neurological drug discovery. The benzyl-pyrrolidine structure is known to interact with neurotransmitter receptors, making its derivatives relevant for probing neurological pathways.[6] The bromine and fluorine substitutions on the benzyl ring offer several advantages:

-

Modulation of Lipophilicity: The halogen atoms can influence the compound's ability to cross the blood-brain barrier, a critical step for central nervous system (CNS) drug action.

-

Metabolic Stability: The presence of halogens can alter the metabolic profile of the compound, potentially increasing its half-life and duration of action.

-

Probing Molecular Interactions: The specific placement of the bromo and fluoro groups can be used to explore the binding pocket of target proteins, aiding in structure-activity relationship (SAR) studies.[7]

-

Synthetic Handle: The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the generation of a diverse library of analogs for lead optimization.[6]

Given the established neuropharmacological relevance of the pyrrolidine core and the strategic functionalization of the benzyl ring, 2-(5-Bromo-2-fluorobenzyl)pyrrolidine represents a valuable starting point for the discovery of novel therapeutics for a range of neurological disorders. These application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the potential of this compound in neurological drug discovery.

PART 1: Synthesis and Characterization

Synthetic Protocol: Preparation of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine

The synthesis of 2-(substituted-benzyl)pyrrolidines can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a suitable ketone precursor. The following protocol is a representative procedure.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine.

Step-by-Step Protocol:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluorophenylacetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

-

Coupling with L-Proline Methyl Ester: To the activated acid solution, add a solution of L-proline methyl ester hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification of the Intermediate: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-(5-bromo-2-fluorobenzyl)-L-proline methyl ester.

-

Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2 equivalents) and stir at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(5-bromo-2-fluorobenzyl)-L-proline.

-

Reduction to the Pyrrolidine: Under an inert atmosphere, dissolve the N-(5-bromo-2-fluorobenzyl)-L-proline in anhydrous THF and cool to 0 °C. Slowly add a reducing agent such as lithium aluminum hydride (LAH) (2-3 equivalents) or borane-tetrahydrofuran complex (BH3·THF) (2-3 equivalents). After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Final Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% NaOH solution, and water (Fieser workup for LAH). Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(5-bromo-2-fluorobenzyl)pyrrolidine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyrrolidine ring and the substituted benzyl group. The integration of the signals should match the number of protons in the structure. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the carbons attached to bromine and fluorine. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

PART 2: In Vitro Evaluation of Neuroactivity

In vitro assays are essential for the initial characterization of a compound's biological activity and mechanism of action.[8] These assays provide a controlled environment to study the interaction of the compound with specific molecular targets or cellular pathways.[9][10]

Receptor Binding Assays

Many neuroactive drugs exert their effects by binding to specific neurotransmitter receptors.[6] A primary screening approach is to assess the binding affinity of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine to a panel of CNS receptors.

Protocol: Radioligand Binding Assay

-

Target Selection: Select a panel of relevant CNS receptors, such as dopamine, serotonin, GABA, glutamate, and adrenergic receptors.

-

Membrane Preparation: Prepare cell membrane fractions from cell lines or animal brain tissue expressing the receptor of interest.

-

Binding Reaction: Incubate the membrane preparation with a known radiolabeled ligand for the target receptor and varying concentrations of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine.

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assays in Neuronal Cell Cultures

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the target receptor.[11]

Diagram of a Calcium Imaging Workflow

Caption: Workflow for assessing neuronal activity using calcium imaging.

Protocol: Calcium Imaging in Primary Neuronal Cultures

-

Cell Culture: Culture primary neurons (e.g., from rodent cortex or hippocampus) or human iPSC-derived neurons in multi-well plates.[11]

-

Dye Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: Apply varying concentrations of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine to the cells.

-

Stimulation: After a suitable incubation period, stimulate the cells with a known agonist for the receptor of interest.

-

Fluorescence Measurement: Monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.

-

Data Analysis: Quantify the effect of the compound on the agonist-induced calcium response to determine if it acts as an antagonist or a modulator. To test for agonist activity, apply the compound in the absence of a known agonist.

Electrophysiological Assays

Patch-clamp electrophysiology provides detailed information about the effect of a compound on ion channel function and neuronal excitability.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Use cultured neurons or acute brain slices.

-

Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Compound Perfusion: Perfuse the recording chamber with a solution containing 2-(5-Bromo-2-fluorobenzyl)pyrrolidine.

-

Data Acquisition: Record changes in membrane potential, firing frequency, and specific ionic currents (e.g., sodium, potassium, calcium currents) in response to the compound.

-

Analysis: Analyze the electrophysiological data to determine the compound's effect on neuronal excitability and ion channel function. For instance, some pyrrolidone derivatives are known to inhibit voltage-gated sodium channels.[12]

PART 3: In Vivo Evaluation in Animal Models

In vivo studies are critical for assessing the overall pharmacological profile of a compound, including its efficacy, pharmacokinetics, and safety in a living organism.[9][10][13][14]

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective in vivo efficacy studies.

Protocol: Basic Pharmacokinetic Profiling in Rodents

-

Compound Administration: Administer a single dose of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine to rodents (mice or rats) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Collect blood samples at various time points after administration.

-

Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Behavioral Models of Neurological Disorders

The choice of the in vivo model depends on the hypothesized therapeutic application of the compound based on the in vitro data.[14]

Example Protocol: Anticonvulsant Activity in the Maximal Electroshock (MES) Test

-

Animal Acclimation: Acclimate male mice to the laboratory environment for at least one week.

-

Compound Administration: Administer 2-(5-Bromo-2-fluorobenzyl)pyrrolidine or vehicle control at various doses via the chosen route.

-

MES Induction: At the time of expected peak plasma concentration (determined from PK studies), induce a seizure by delivering a brief electrical stimulus through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀).

Example Protocol: Anxiolytic-like Activity in the Elevated Plus Maze (EPM) Test

-

Animal Acclimation and Handling: Acclimate male mice or rats and handle them for several days before the test.

-

Compound Administration: Administer the test compound or vehicle at appropriate doses and time before the test.

-

EPM Test: Place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

High-Throughput Screening in Zebrafish

Zebrafish larvae offer a powerful in vivo platform for the rapid screening of neuroactive compounds.[15][16][17][18] Their small size, rapid development, and optical transparency allow for high-throughput behavioral and physiological assessments.[15][18]

Diagram of Zebrafish Screening Workflow

Caption: High-throughput screening workflow using zebrafish larvae.

Protocol: Photomotor Response Assay in Zebrafish Larvae

-

Larvae Preparation: At 5-7 days post-fertilization, array zebrafish larvae in a 96-well plate.

-

Compound Exposure: Add 2-(5-Bromo-2-fluorobenzyl)pyrrolidine at a range of concentrations to the wells.

-

Behavioral Paradigm: Subject the larvae to alternating periods of light and dark.

-

Movement Tracking: Record the movement of the larvae using an automated tracking system.

-

Data Analysis: Quantify various behavioral parameters, such as distance moved, velocity, and thigmotaxis (wall-hugging behavior), in response to the light and dark stimuli. Compare the behavioral profile of compound-treated larvae to that of known neuroactive drugs to infer potential mechanisms of action.[16][17]

Conclusion